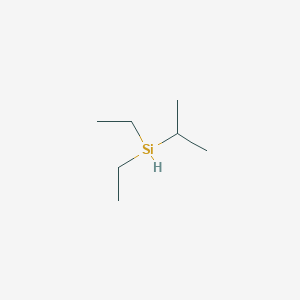

Diethyl(propan-2-yl)silane

Description

This branched alkyl-substituted silane is structurally distinct from phenyl- or alkoxy-substituted silanes, which dominate industrial applications such as surface treatments, coupling agents, and polymer composites . Its hydrophobic alkyl groups suggest utility in coatings or materials requiring water repellency, though its lack of hydrolyzable groups (e.g., -OCH₃) may limit its role in adhesion-promoting applications compared to conventional silane coupling agents .

Properties

Molecular Formula |

C7H18Si |

|---|---|

Molecular Weight |

130.3 g/mol |

IUPAC Name |

diethyl(propan-2-yl)silane |

InChI |

InChI=1S/C7H18Si/c1-5-8(6-2)7(3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

OAQARESYTGJQSI-UHFFFAOYSA-N |

SMILES |

CC[SiH](CC)C(C)C |

Canonical SMILES |

CC[SiH](CC)C(C)C |

Pictograms |

Flammable |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Functional Group Variations

Diphenylsilane (C₁₂H₁₂Si)

- Structure : Silicon bonded to two phenyl (-C₆H₅) groups.

- Properties : Aromatic substituents confer high thermal stability but reduce reactivity due to steric and electronic effects. Diphenylsilane is less prone to hydrolysis compared to alkylsilanes, making it suitable for high-temperature applications .

- Applications : Primarily used in specialty polymers and electronics, where thermal resistance is critical.

Dimethyl(dipropyl)silane (C₈H₂₀Si)

- Structure : Silicon bonded to two methyl (-CH₃) and two propyl (-C₃H₇) groups.

- Properties : Linear alkyl chains enhance flexibility and hydrophobicity. Its molecular weight (144.33 g/mol) and lower steric hindrance compared to Diethyl(propan-2-yl)silane may improve diffusion in polymer matrices .

- Applications: Potential use in elastomers or lubricants where chain mobility is advantageous.

NXT Silane (Proprietary)

- Structure : Contains a sulfur-based coupling group (exact structure undisclosed).

- Properties : Designed for silica-reinforced tire treads, NXT silane reduces mixing steps and improves mechanical properties (e.g., Mooney viscosity, scorch time) compared to traditional silanes like TESPD or TESPT .

- Performance : In tire compounds, NXT silane achieves comparable hardness and torque with fewer processing steps, highlighting the impact of functional group design on industrial efficiency.

Reactivity and Application-Specific Performance

Hydrolysis and Adhesion

- This compound’s lack of hydrolyzable groups limits its ability to form covalent bonds (e.g., Si-O-metal) with substrates, unlike glycidyl silane or methoxysilanes, which enhance adhesion in composites .

- Example : Glycidyl silane-treated composites exhibit impact-absorbed energy >9 kJ·m⁻², outperforming alkylsilanes in mechanical stability .

Steric Effects

- This property may necessitate higher curing temperatures in industrial applications .

Hydrophobicity and Corrosion Resistance

Data Tables

Table 1: Key Properties of Selected Silanes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|

| This compound | C₇H₁₈Si | ~130.3 (estimated) | 2 ethyl, 1 isopropyl | Hydrophobic coatings |

| Diphenylsilane | C₁₂H₁₂Si | 184.31 | 2 phenyl | High-temperature polymers |

| Dimethyl(dipropyl)silane | C₈H₂₀Si | 144.33 | 2 methyl, 2 propyl | Elastomers, lubricants |

| NXT Silane | Proprietary | N/A | Sulfur-functional | Tire tread reinforcement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.